3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
3-(4-Methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a tricyclic heterocyclic compound featuring a fused triazole-purine-dione scaffold. Key structural attributes include:
- 5,7,9-Trimethyl groups: Methylation at these positions likely improves metabolic stability and modulates steric effects.
This compound is synthesized via methods analogous to other triazolopurine derivatives, such as nucleophilic substitution reactions involving triazole thiols and alkyl halides, often catalyzed by InCl₃ or similar Lewis acids .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-19-11-13(20(2)16(24)21(3)14(11)23)22-12(17-18-15(19)22)9-5-7-10(25-4)8-6-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMPKOODXLPBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This halts the cell cycle, preventing the cell from dividing and proliferating. The downstream effects of this include the induction of apoptosis within cells.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions, suggesting that the compound may also exhibit stability under various environmental conditions.
Biological Activity
3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound with significant potential in pharmacological applications. Its molecular formula is C16H16N6O3 and it has a molecular weight of 340.343 g/mol. This compound belongs to the class of triazole derivatives and has been investigated for various biological activities, particularly its antitumor properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily focused on its antitumor effects. Various studies have demonstrated its efficacy against multiple cancer cell lines.
Antitumor Activity
A study conducted by the National Cancer Institute assessed the antitumor activity of this compound against 60 different cancer cell lines. The results indicated notable cytotoxic effects across various types of cancer including:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- CNS cancer
- Melanoma
- Ovarian cancer
- Renal cancer
- Prostate cancer
- Breast cancer
The methodology employed involved the sulforhodamine B assay to evaluate cell viability and proliferation. The findings suggested that derivatives of this compound exhibit promising antineoplastic properties and could serve as a foundation for developing new anticancer agents .
While specific mechanisms for this compound are still under investigation, triazole derivatives are known to interact with various biological targets including enzymes involved in cancer progression and inflammation. The purinergic signaling pathway is one such target where triazole compounds have shown potential modulation effects .
Comparative Efficacy
In comparison to other compounds within the same class (like anastrozole), this compound has demonstrated superior activity against specific breast cancer cell lines (e.g., MDA-MB-468) when structural modifications were made .
Data Table: Antitumor Activity Across Cancer Cell Lines
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares the target compound with structurally related triazolopurine-diones:
Key Observations :
- Substituent Effects :
- Aromatic Rings : The 4-methoxyphenyl group (target compound) offers electron-donating properties, contrasting with the electron-withdrawing 4-chlorophenyl group in the analogue from .
- N9 Substituents : Methyl (target) vs. benzyl or alkyl chains (other analogues) significantly alter steric bulk and lipophilicity, impacting membrane permeability and receptor binding .
Pharmacological and Physicochemical Properties
- Solubility : The trimethyl configuration (target) may reduce solubility in polar solvents compared to analogues with hydrophilic substituents (e.g., hydroxyl or carboxyl groups).
- Commercial Availability : Analogues like the 4-chlorophenyl derivative () are commercially available at high purity (90%), priced at $237–664 per mg, suggesting similar costs for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
